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Cat. No.: B062614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Pyridin-3-yl)aniline is a bifunctional aromatic compound featuring a pyridine ring linked to

an aniline moiety. This structural motif is of significant interest in medicinal chemistry and

materials science. The presence of both a hydrogen bond-accepting pyridine ring and a

versatile aniline group makes it a valuable scaffold for the synthesis of complex heterocyclic

structures. In drug discovery, the pyridinylaniline core is recognized as a "privileged scaffold,"

frequently incorporated into kinase inhibitors and other pharmacologically active agents due to

its ability to interact with the ATP-binding sites of various enzymes.[1][2] This technical guide

provides a comprehensive overview of the physical and chemical properties, synthetic

protocols, and biological relevance of 2-(pyridin-3-yl)aniline.

Core Physical and Chemical Properties
While extensive experimental data for 2-(pyridin-3-yl)aniline is not readily available in peer-

reviewed literature, the following tables summarize its known and predicted properties.

Table 1: Physical Properties of 2-(Pyridin-3-yl)aniline
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Property Value Source

Molecular Formula C₁₁H₁₀N₂ PubChem[2]

Molecular Weight 170.21 g/mol PubChem[2]

CAS Number 177202-83-4 Lead Sciences[3]

Appearance White powder
henan newblue chemical

co.,ltd[4]

Boiling Point
329.8 °C at 760 mmHg

(Predicted)

henan newblue chemical

co.,ltd[4]

Density 1.133 g/cm³ (Predicted) Hoffman Fine Chemicals[5]

Refractive Index 1.625 (Predicted) Hoffman Fine Chemicals[5]

Storage

Keep in dark place, Inert

atmosphere, Room

temperature

Lead Sciences[3]

Table 2: Computed Chemical Properties of 2-(Pyridin-3-yl)aniline

Property Value Source

XLogP3 1.8 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 1 PubChem[2]

Topological Polar Surface Area 38.9 Å² PubChem[2]

Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for 2-(pyridin-3-yl)aniline are not widely

published. However, data for structurally similar compounds can provide an indication of the

expected chemical shifts. For example, the protons on the aniline ring would be expected in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://lead-sciences.com/product/2-pyridin-3-ylaniline/
https://pubmed.ncbi.nlm.nih.gov/38543136/
https://pubmed.ncbi.nlm.nih.gov/38543136/
https://hoffmanchemicals.com/products/2-pyridin-3-ylaniline
https://hoffmanchemicals.com/products/2-pyridin-3-ylaniline
https://lead-sciences.com/product/2-pyridin-3-ylaniline/
https://www.benchchem.com/product/b062614?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://pubchem.ncbi.nlm.nih.gov/compound/459519
https://www.benchchem.com/product/b062614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aromatic region, with the protons ortho and para to the amino group shifted upfield. The

pyridine ring protons would also appear in the aromatic region, typically at slightly higher

chemical shifts than the benzene protons.

Experimental Protocols
The synthesis of 2-(pyridin-3-yl)aniline is most commonly achieved via a palladium-catalyzed

cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling
This protocol describes a plausible method for the synthesis of 2-(pyridin-3-yl)aniline from 3-

bromopyridine and 2-aminophenylboronic acid.

Materials and Reagents:

3-Bromopyridine

2-Aminophenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b062614?utm_src=pdf-body
https://www.benchchem.com/product/b062614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl acetate

Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 2-aminophenylboronic acid (1.2

equivalents), potassium carbonate (2.0 equivalents), and a magnetic stir bar.

The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three

times.

Add 3-bromopyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and

triphenylphosphine (0.1 equivalents).

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with ethyl acetate and water.

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the

aqueous layer twice more with ethyl acetate.

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic

layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced

pressure using a rotary evaporator.

Purification Protocol
1. Column Chromatography:

Purify the crude product by flash column chromatography on silica gel.

A gradient of hexane and ethyl acetate is typically effective for eluting the pure product. The

polarity of the eluent can be gradually increased to facilitate separation.
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2. Recrystallization:

For further purification, recrystallization can be performed.

Solvent Selection: Test the solubility of the purified product in various solvents to find a

suitable system where the compound is soluble at high temperatures and sparingly soluble

at room temperature. Good starting points for aromatic amines include ethanol, methanol,

toluene, or mixed solvent systems like ethanol/water or toluene/hexane.

Procedure: Dissolve the compound in a minimum amount of the hot solvent. If the solution is

colored, a small amount of activated charcoal can be added, and the solution is heated to

boiling before hot filtration. Allow the filtrate to cool slowly to room temperature, followed by

further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum

filtration and dry them in a desiccator.

Analytical Methods
The purity and identity of the synthesized 2-(pyridin-3-yl)aniline can be confirmed using

standard analytical techniques:

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be

developed to assess the purity of the compound. A C18 column with a mobile phase

consisting of a mixture of acetonitrile and water (with a modifier like formic acid or

trifluoroacetic acid) is a common starting point.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to

confirm the structure of the compound.

Visualizations
Synthesis and Purification Workflow
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Synthesis and Purification of 2-(Pyridin-3-yl)aniline
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Caption: Workflow for the synthesis and purification of 2-(pyridin-3-yl)aniline.
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Biological Significance and Application in Drug
Development
The pyridinylaniline scaffold is a key structural component in a number of kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation

is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen

bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-

binding pocket, while the aniline moiety provides a vector for further chemical modification to

enhance potency and selectivity.[6]

A prominent example of a drug containing a similar structural motif is Nilotinib, a second-

generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia

(CML).[4][7] Nilotinib targets the Bcr-Abl tyrosine kinase, an oncoprotein responsible for driving

CML.[8] The 4-(pyridin-3-yl)-2-pyrimidineamine core of Nilotinib is structurally related to 2-
(pyridin-3-yl)aniline, highlighting the importance of this general scaffold in targeting aberrant

kinase activity.

Representative Signaling Pathway: Bcr-Abl and
Downstream Targets
The following diagram illustrates the Bcr-Abl signaling pathway, which is a relevant target for

inhibitors derived from the pyridinylaniline scaffold.
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Caption: Bcr-Abl signaling pathway and its inhibition by pyridinylaniline-based drugs.

Conclusion
2-(Pyridin-3-yl)aniline is a versatile and valuable building block in modern organic synthesis

and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies,

combined with its privileged structural features, makes it a highly attractive starting material for

the development of novel kinase inhibitors and other therapeutic agents. The information

provided in this guide serves as a comprehensive resource for researchers looking to utilize

this important scaffold in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b062614?utm_src=pdf-body-img
https://www.benchchem.com/product/b062614?utm_src=pdf-body
https://www.benchchem.com/product/b062614?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. 2-Pyridin-3-ylaniline | C11H10N2 | CID 459519 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 2-(Pyridin-3-yl)aniline - Lead Sciences [lead-sciences.com]

4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet
Activity and Functionality towards Cancer Cell Proliferation In Vitro
[pubmed.ncbi.nlm.nih.gov]

5. hoffmanchemicals.com [hoffmanchemicals.com]

6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and
Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and
Synthetic Strategies of 2-(Pyridin-3-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b062614#physical-and-chemical-properties-of-2-
pyridin-3-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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